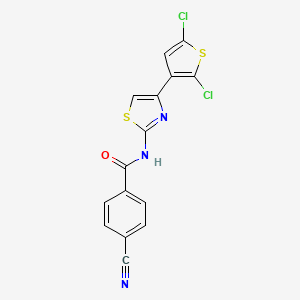

4-cyano-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) . The heterocyclic pyrimidine-2 (1 H )-thione rings adopt a flattened boat conformation . The dichlorothiophene rings are twisted compared to the pyrimidine-2 (1 H )-thione rings with dihedral angles .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide . The exact chemical reactions involving “4-cyano-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide” are not specified in the retrieved data.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

This chemical plays a crucial role in the synthesis of heterocyclic compounds, which are pivotal in drug design and development due to their pharmacological properties. For instance, thiophenylhydrazonoacetates, closely related to the given compound, are synthesized for generating a variety of nitrogen-containing heterocycles like pyrazole, isoxazole, and pyrazolopyrimidine derivatives, highlighting its utility in constructing complex molecular architectures (Mohareb et al., 2004).

Organic Electronics

Cyano-substituted benzothiadiazoles, which share structural similarities with the specified compound, have demonstrated significant potential in organic electronics. Their incorporation into conjugated polymers has led to materials with enhanced electron affinity, showcasing their utility in developing n-type semiconductors for applications such as organic photovoltaics and field-effect transistors (Casey et al., 2015).

Anticancer Research

Compounds structurally related to 4-cyano-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide have been explored for their anticancer potential. For example, indapamide derivatives have been synthesized and evaluated for pro-apoptotic activity against melanoma cell lines, indicating the potential of similar compounds in cancer therapy (Yılmaz et al., 2015).

Environmental Sensing

Research into benzothiazole derivatives has extended into environmental applications, such as the development of fluorescent probes for detecting cysteine, a biomolecule of environmental and biological significance. These studies underscore the adaptability of benzothiazole-based compounds in creating sensitive and selective detection systems for various analytes (Yu et al., 2018).

Eigenschaften

IUPAC Name |

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2N3OS2/c16-12-5-10(13(17)23-12)11-7-22-15(19-11)20-14(21)9-3-1-8(6-18)2-4-9/h1-5,7H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMXHHOLBYIZFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)

![1-[3-(3-Methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2738823.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738825.png)

methanone](/img/structure/B2738828.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)

![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)

![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)